molecular formula C19H17NO2S2 B4729538 4-methyl-N-[2-(phenylthio)phenyl]benzenesulfonamide

4-methyl-N-[2-(phenylthio)phenyl]benzenesulfonamide

Cat. No. B4729538
M. Wt: 355.5 g/mol
InChI Key: CPOJBEDRUIAGGI-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(phenylthio)phenyl]benzenesulfonamide, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPTP is a sulfonamide-based drug that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(phenylthio)phenyl]benzenesulfonamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in the biosynthesis of nucleotides, leading to the inhibition of DNA synthesis and cell proliferation. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells. In animal studies, this compound has been found to exhibit neuroprotective effects in Parkinson's disease models.

Advantages and Limitations for Lab Experiments

4-methyl-N-[2-(phenylthio)phenyl]benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using standard laboratory techniques. This compound is also highly soluble in organic solvents, making it easy to handle in the laboratory. However, this compound has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment to handle and store the compound.

Future Directions

For the study of 4-methyl-N-[2-(phenylthio)phenyl]benzenesulfonamide include investigating its potential therapeutic properties for the treatment of neurodegenerative diseases and developing new synthesis methods and more potent analogs.

Scientific Research Applications

4-methyl-N-[2-(phenylthio)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Parkinson's disease.

properties

IUPAC Name

4-methyl-N-(2-phenylsulfanylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S2/c1-15-11-13-17(14-12-15)24(21,22)20-18-9-5-6-10-19(18)23-16-7-3-2-4-8-16/h2-14,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOJBEDRUIAGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.